3,3-Dimethyloctane
Overview
Description
3,3-Dimethyloctane is an organic compound with the chemical formula C10H22. It belongs to the alkane group, characterized by single bonds between carbon atoms. This compound is a branched alkane, featuring two methyl groups attached to the third carbon of an octane chain. It is often used as an organic solvent in chemical laboratories and can also serve as a fuel additive due to its low ignition point and higher combustion temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3-Dimethyloctane can be synthesized through various methods. One common approach involves the reaction of phosphorus octachloride with cyclohexanone, followed by dehydration . This method ensures the formation of the desired compound with high purity.
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of suitable precursors under controlled conditions. The process typically requires high pressure and temperature to achieve optimal yields.
Chemical Reactions Analysis
Types of Reactions: 3,3-Dimethyloctane primarily undergoes substitution reactions due to the presence of single bonds between carbon atoms. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Oxidation: In the presence of strong oxidizing agents like potassium permanganate or chromic acid, this compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts can reduce this compound to simpler alkanes.
Substitution: Halogenation reactions with chlorine or bromine can replace hydrogen atoms with halogen atoms, forming halogenated derivatives.
Major Products:
Oxidation: Alcohols, ketones
Reduction: Simpler alkanes
Substitution: Halogenated derivatives
Scientific Research Applications
3,3-Dimethyloctane finds applications in various scientific research fields:
Chemistry: Used as a solvent for organic reactions and as a standard in gas chromatography.
Biology: Employed in studies involving lipid metabolism and membrane fluidity.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized as a fuel additive to enhance combustion efficiency and reduce emissions.
Mechanism of Action
The mechanism of action of 3,3-Dimethyloctane is primarily related to its hydrophobic properties. In biological systems, it can interact with lipid membranes, affecting their fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane transport.
Comparison with Similar Compounds
- 2,2-Dimethyloctane
- 3,3-Dimethylhexane
- 3-Ethyl-3-methylheptane
Comparison: 3,3-Dimethyloctane is unique due to the specific positioning of its methyl groups on the third carbon of the octane chain. This structural feature imparts distinct physical and chemical properties compared to its isomers. For instance, 2,2-Dimethyloctane has its methyl groups on the second carbon, resulting in different reactivity and boiling points.
Properties
IUPAC Name |
3,3-dimethyloctane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22/c1-5-7-8-9-10(3,4)6-2/h5-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBULLUBYDONGLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)(C)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20194051 | |
Record name | 3,3-Dimethyloctane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20194051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4110-44-5 | |
Record name | 3,3-Dimethyloctane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004110445 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,3-Dimethyloctane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20194051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3-dimethyloctane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3,3-dimethyloctane in relation to plant-parasitic nematodes?
A: Research suggests that this compound plays a role in reducing the infection of tomato roots by the root-knot nematode Meloidogyne incognita. [] This nematode species causes significant damage to crops worldwide. Studies have shown that the presence of this compound in tomato root exudates, potentially secreted due to the colonization of roots by the bacterium Bacillus cereus BCM2, makes the roots less attractive to the nematodes. [] In laboratory settings, M. incognita juveniles (J2) were observed to avoid areas treated with this compound. []
Q2: How does the presence of Bacillus cereus BCM2 in tomato roots affect this compound levels and nematode infection?
A: When tomato roots are colonized by Bacillus cereus BCM2, the composition of the root exudates changes. [] One notable change is a marked increase in the secretion of this compound. [] This altered exudate composition, specifically the increased this compound, appears to repel M. incognita J2, thereby reducing their ability to infect the roots. [] This interaction highlights the potential of B. cereus BCM2 as a biocontrol agent against M. incognita infection in tomato plants.
Q3: Beyond its potential role in nematode repellency, has this compound been identified in other contexts?
A: Yes, this compound has been identified as a constituent of sheep milk. [] Interestingly, its presence and concentration vary among different sheep breeds, suggesting potential influences from factors like diet and breeding conditions. [] Additionally, this compound has been detected in the ethanol extract of Eugenia flocossa leaves. [] This finding contributes to the understanding of the phytochemical profile of this plant, although the specific role of this compound within E. flocossa remains to be elucidated.
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